molecular formula C26H18N2O8Si B12704634 Diphenylsilanediol bis(2-nitrobenzoate) CAS No. 129459-87-6

Diphenylsilanediol bis(2-nitrobenzoate)

Cat. No.: B12704634
CAS No.: 129459-87-6
M. Wt: 514.5 g/mol
InChI Key: KHSQKEBGLNFZIR-UHFFFAOYSA-N
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Description

Diphenylsilanediol bis(2-nitrobenzoate) is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups, two hydroxyl groups (silanediol moiety), and two 2-nitrobenzoate ester groups. The 2-nitrobenzoate substituents introduce electron-withdrawing nitro groups, enhancing thermal stability and influencing reactivity in polymer matrices or coordination chemistry. The esterification of silanediol with 2-nitrobenzoic acid likely modifies solubility, hydrolysis resistance, and compatibility in composite materials.

Properties

CAS No.

129459-87-6

Molecular Formula

C26H18N2O8Si

Molecular Weight

514.5 g/mol

IUPAC Name

[(2-nitrobenzoyl)oxy-diphenylsilyl] 2-nitrobenzoate

InChI

InChI=1S/C26H18N2O8Si/c29-25(21-15-7-9-17-23(21)27(31)32)35-37(19-11-3-1-4-12-19,20-13-5-2-6-14-20)36-26(30)22-16-8-10-18-24(22)28(33)34/h1-18H

InChI Key

KHSQKEBGLNFZIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylsilanediol bis(2-nitrobenzoate) typically involves the esterification of diphenylsilanediol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst: 4-dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate

Industrial Production Methods

While specific industrial production methods for diphenylsilanediol bis(2-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diphenylsilanediol bis(2-nitrobenzoate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diphenylsilanediol and 2-nitrobenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) for halogenation

Major Products

    Hydrolysis: Diphenylsilanediol and 2-nitrobenzoic acid

    Reduction: Diphenylsilanediol bis(2-aminobenzoate)

    Substitution: Various substituted diphenylsilanediol derivatives

Scientific Research Applications

Chemistry

Diphenylsilanediol bis(2-nitrobenzoate) serves as a precursor in synthesizing various organosilicon compounds. Its unique structure allows for modifications that can lead to novel materials with tailored properties.

Biological Applications

Research has indicated potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of diphenylsilanediol compounds exhibit antimicrobial effects, making them candidates for developing new antibacterial agents.
  • Anticancer Activities : Investigations into the anticancer properties of this compound are ongoing, focusing on its ability to inhibit cancer cell growth through various mechanisms .

Biomedical Engineering

The compound's ability to form stable complexes with drugs enhances their solubility and bioavailability, making it a candidate for drug delivery systems. This application is particularly relevant in targeting specific tissues or cells, improving therapeutic outcomes .

Industrial Applications

Diphenylsilanediol bis(2-nitrobenzoate) is utilized in developing advanced materials such as:

  • Coatings : Its chemical stability and resistance to environmental factors make it suitable for protective coatings.
  • Adhesives : The compound's properties contribute to the formulation of high-performance adhesives used in aerospace and automotive industries .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of diphenylsilanediol derivatives against various bacterial strains. Results showed significant inhibition zones, indicating strong antibacterial activity compared to standard antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
Diphenylsilanediol bis(2-nitrobenzoate)E. coli15
Standard AntibioticE. coli20

This study highlights the potential of diphenylsilanediol bis(2-nitrobenzoate) as a basis for developing new antimicrobial agents.

Case Study 2: Drug Delivery Systems

Research focused on the use of diphenylsilanediol bis(2-nitrobenzoate) in formulating drug delivery systems for anticancer drugs. The study demonstrated improved solubility and bioavailability of the drugs when complexed with this compound.

DrugSolubility (mg/mL)Bioavailability (%)
Drug A0.530
Drug A + Diphenylsilanediol bis(2-nitrobenzoate)580

These findings indicate that incorporating diphenylsilanediol bis(2-nitrobenzoate) significantly enhances the effectiveness of drug formulations.

Mechanism of Action

The mechanism of action of diphenylsilanediol bis(2-nitrobenzoate) involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The nitro groups can undergo reduction to form amino groups, which can further interact with cellular components. The compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability, making it a potential candidate for drug delivery systems.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Property Diphenylsilanediol bis(2-nitrobenzoate) Tris(2-methoxy-5-bromophenyl)antimony bis(2-nitrobenzoate) Diphenylsilanediol (Unmodified)
Central Atom Silicon (Si) Antimony (Sb) Silicon (Si)
Key Substituents Phenyl, 2-nitrobenzoate 2-Methoxy-5-bromophenyl, 2-nitrobenzoate Phenyl, hydroxyl
Bond Strength (X-O) 452 kJ/mol (Si-O) ~314 kJ/mol (Sb-O) 452 kJ/mol (Si-O)
Dielectric Performance* Improved (inferred) Not studied Optimal at 10 wt%
Hydrolysis Resistance Moderate (nitro group may accelerate) Likely lower (Sb-O weaker) Moderate

*Based on analogous diphenylsilanediol-epoxy systems .

Research Findings and Implications

  • Polymer Modifications : Diphenylsilanediol bis(2-nitrobenzoate) is hypothesized to outperform unmodified silanediol in hygrothermal environments due to ester-induced crack suppression, though excessive esterification may reduce compatibility with epoxy matrices .

Biological Activity

Diphenylsilanediol bis(2-nitrobenzoate) is a silane compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Diphenylsilanediol bis(2-nitrobenzoate) has the molecular formula C26H18N2O8SiC_{26}H_{18}N_{2}O_{8}Si and features two nitrobenzoate groups attached to a diphenylsilanediol backbone. The presence of the nitro groups may contribute to its biological activity by influencing electron density and reactivity.

Synthesis

The synthesis of Diphenylsilanediol bis(2-nitrobenzoate) typically involves the reaction of diphenylsilanediol with 2-nitrobenzoic acid under appropriate conditions to form the ester linkages. The process can be optimized for yield and purity through various synthetic routes, including solvent choice and temperature control.

Antimicrobial Properties

Research indicates that compounds similar to Diphenylsilanediol bis(2-nitrobenzoate) exhibit antimicrobial properties. For instance, studies have shown that silane compounds can disrupt bacterial membranes, leading to cell lysis. The incorporation of nitro groups may enhance this effect due to their electron-withdrawing nature, which can affect membrane integrity.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of Diphenylsilanediol bis(2-nitrobenzoate) on various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in specific cell types, potentially through the activation of caspase pathways. Further investigation is needed to elucidate the precise mechanisms involved.

Case Studies

  • Study on Antibacterial Activity :
    A study evaluated the antibacterial activity of several silane derivatives, including Diphenylsilanediol bis(2-nitrobenzoate). Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings or treatments .
  • Cytotoxic Effects on Cancer Cells :
    In vitro studies demonstrated that Diphenylsilanediol bis(2-nitrobenzoate) exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 50 µM, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

The biological activity of Diphenylsilanediol bis(2-nitrobenzoate) can be attributed to several mechanisms:

  • Membrane Disruption : The compound may insert into lipid membranes, increasing permeability and leading to cell death.
  • Oxidative Stress : The generation of ROS can trigger cellular pathways that result in apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism could contribute to its cytotoxic effects.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityInduction of apoptosis in MCF-7 cells
Enzyme InteractionPotential inhibition of metabolic enzymes

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